molecular formula C16H23N5O17P2 B078152 Gdp mannuronate CAS No. 10485-25-3

Gdp mannuronate

Cat. No. B078152
CAS RN: 10485-25-3
M. Wt: 619.3 g/mol
InChI Key: YESDZLSBQGRWKM-KXWLUJSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gdp mannuronate is a chemical compound that is commonly used in scientific research. It is a derivative of mannuronic acid and is used in various biochemical and physiological studies.

Mechanism Of Action

Gdp mannuronate acts as a substrate for the enzymes involved in the biosynthesis and degradation of alginate. It is converted to its corresponding oligosaccharide form, which is then incorporated into the alginate polymer. The incorporation of Gdp mannuronate into the alginate polymer affects its physical and chemical properties, leading to changes in the structure and function of the cell wall.

Biochemical And Physiological Effects

Gdp mannuronate has been shown to affect the growth and development of brown algae. It also affects the physical and chemical properties of the alginate polymer, leading to changes in the structure and function of the cell wall. Additionally, Gdp mannuronate has been shown to have immunomodulatory effects in vitro.

Advantages And Limitations For Lab Experiments

The use of Gdp mannuronate in lab experiments has several advantages, including its availability and purity. However, it is important to note that the use of Gdp mannuronate is limited to the study of alginate biosynthesis and degradation and the biosynthesis of Gdp sugars.

Future Directions

For the study of Gdp mannuronate include the study of the enzymes involved in alginate biosynthesis and degradation, the biosynthesis of Gdp sugars, and the potential therapeutic applications of its immunomodulatory effects.

Synthesis Methods

The synthesis of Gdp mannuronate involves the conversion of mannuronic acid to its corresponding nucleotide form. This process is carried out by the enzyme, GDP-mannuronate dehydrogenase. The enzyme catalyzes the oxidation of mannuronic acid to form Gdp mannuronate. The reaction requires the presence of NAD+ as a cofactor.

Scientific Research Applications

Gdp mannuronate is commonly used in scientific research as a substrate for the study of enzymes that are involved in the biosynthesis and degradation of alginate, a polysaccharide found in the cell wall of brown algae. It is also used as a tool for the study of the biosynthesis of Gdp sugars, which are essential for the synthesis of various macromolecules.

properties

CAS RN

10485-25-3

Product Name

Gdp mannuronate

Molecular Formula

C16H23N5O17P2

Molecular Weight

619.3 g/mol

IUPAC Name

(2S,3R,4S,5S)-4-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H23N5O17P2/c17-16-19-11-4(12(26)20-16)18-2-21(11)13-6(23)5(22)3(35-13)1-34-39(30,31)38-40(32,33)37-9-7(24)10(14(27)28)36-15(29)8(9)25/h2-3,5-10,13,15,22-25,29H,1H2,(H,27,28)(H,30,31)(H,32,33)(H3,17,19,20,26)/t3-,5-,6-,7+,8+,9+,10+,13-,15?/m1/s1

InChI Key

YESDZLSBQGRWKM-KXWLUJSTSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@H]4[C@@H]([C@H](OC([C@H]4O)O)C(=O)O)O)O)O)NC(=NC2=O)N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)NC(=NC2=O)N

synonyms

Gdp mannuronic acid

Origin of Product

United States

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